1H-Pyrazole-3-carbaldehyde hydrate
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Overview
Description
1H-Pyrazole-3-carbaldehyde hydrate is a derivative of pyrazole, a five-membered heterocyclic compound containing two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse applications in various fields, including medicinal chemistry, agrochemistry, and material science . The compound this compound is particularly significant due to its unique structural properties and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
The synthesis of 1H-Pyrazole-3-carbaldehyde hydrate typically involves the cyclocondensation of hydrazine with a carbonyl compound. One common method includes the reaction of hydrazine hydrate with ethyl acetoacetate, followed by oxidation to form the desired aldehyde . Industrial production methods often employ eco-friendly approaches, such as microwave-assisted synthesis and the use of heterogeneous catalysts, to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
1H-Pyrazole-3-carbaldehyde hydrate undergoes various chemical reactions, including:
Major products formed from these reactions include pyrazole carboxylic acids, pyrazole alcohols, and various substituted pyrazoles .
Scientific Research Applications
1H-Pyrazole-3-carbaldehyde hydrate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1H-Pyrazole-3-carbaldehyde hydrate exerts its effects is primarily through its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity . The pyrazole ring structure allows for π-π stacking interactions and hydrogen bonding, contributing to its binding affinity and specificity .
Comparison with Similar Compounds
1H-Pyrazole-3-carbaldehyde hydrate can be compared with other similar compounds, such as:
1H-Pyrazole-4-carbaldehyde: Similar in structure but with the aldehyde group at a different position, affecting its reactivity and applications.
1H-Pyrazole-5-carbaldehyde: Another positional isomer with distinct chemical properties and uses.
1H-Indole-3-carbaldehyde: A related heterocyclic compound with an indole ring, used in different synthetic and biological contexts.
The uniqueness of this compound lies in its specific structural configuration, which imparts unique reactivity and makes it a versatile intermediate in various chemical syntheses .
Properties
Molecular Formula |
C4H6N2O2 |
---|---|
Molecular Weight |
114.10 g/mol |
IUPAC Name |
1H-pyrazole-5-carbaldehyde;hydrate |
InChI |
InChI=1S/C4H4N2O.H2O/c7-3-4-1-2-5-6-4;/h1-3H,(H,5,6);1H2 |
InChI Key |
BREPMCDQZKEYGT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NN=C1)C=O.O |
Origin of Product |
United States |
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